molecular formula C11H15BrN2O B8234199 2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine

2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine

Cat. No.: B8234199
M. Wt: 271.15 g/mol
InChI Key: YZRQVXSQYSZSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products: The major products formed depend on the type of reaction. For example, in a nucleophilic substitution reaction, the product would be a pyridine derivative with the nucleophile replacing the bromine atom.

Scientific Research Applications

2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-4-phenylpyridine
  • 2-Bromo-5-(tert-butyl)pyridine

Comparison: 2-Bromo-5-[(1-methyl-4-piperidyl)oxy]pyridine is unique due to the presence of the 1-methyl-4-piperidyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for distinct applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-bromo-5-(1-methylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-14-6-4-9(5-7-14)15-10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRQVXSQYSZSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.